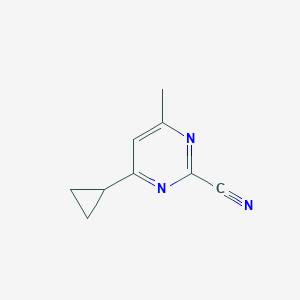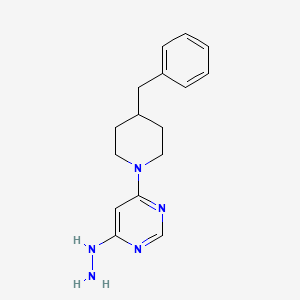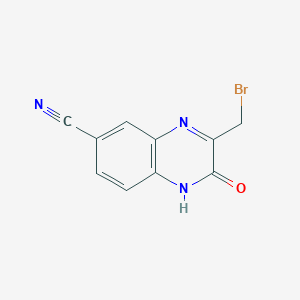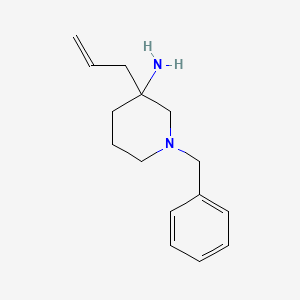
1,2-ethanediamine, N2-(2,2-dimethoxyethyl)-N1,N1-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Ethanediamine, N2-(2,2-dimethoxyethyl)-N1,N1-dimethyl- is an organic compound with the molecular formula C10H24N2O2. This compound is a derivative of ethanediamine, where the nitrogen atoms are substituted with dimethoxyethyl and dimethyl groups. It is used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-ethanediamine, N2-(2,2-dimethoxyethyl)-N1,N1-dimethyl- typically involves the reaction of 1,2-ethanediamine with 2,2-dimethoxyethanol and formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then methylated using methyl iodide to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and allows for better control over reaction conditions, such as temperature and pressure.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Ethanediamine, N2-(2,2-dimethoxyethyl)-N1,N1-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride to yield amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the dimethoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Various nucleophiles like halides, thiols, or amines; reactions are often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Corresponding oxides or hydroxylated products.
Reduction: Primary or secondary amines.
Substitution: Compounds with different substituents replacing the dimethoxyethyl group.
Applications De Recherche Scientifique
1,2-Ethanediamine, N2-(2,2-dimethoxyethyl)-N1,N1-dimethyl- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Employed in the synthesis of biologically active molecules, such as enzyme inhibitors.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other materials due to its ability to form stable bonds with various substrates.
Mécanisme D'action
The mechanism by which 1,2-ethanediamine, N2-(2,2-dimethoxyethyl)-N1,N1-dimethyl- exerts its effects depends on its application. In coordination chemistry, it acts as a bidentate ligand, forming stable complexes with metal ions. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Ethanediamine, N2-(2,2-dimethoxyethyl)-N1,N1-diethyl-
- 1,2-Ethanediamine, N2-(2,2-dimethoxyethyl)-N1,N1-dipropyl-
- 1,2-Ethanediamine, N2-(2,2-dimethoxyethyl)-N1,N1-dibutyl-
Uniqueness
1,2-Ethanediamine, N2-(2,2-dimethoxyethyl)-N1,N1-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs with different alkyl groups, this compound may exhibit different reactivity, solubility, and binding affinity in various applications. Its dimethoxyethyl group provides additional steric hindrance and electronic effects, influencing its behavior in chemical reactions and interactions with other molecules.
Propriétés
Formule moléculaire |
C8H20N2O2 |
|---|---|
Poids moléculaire |
176.26 g/mol |
Nom IUPAC |
N-(2,2-dimethoxyethyl)-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C8H20N2O2/c1-10(2)6-5-9-7-8(11-3)12-4/h8-9H,5-7H2,1-4H3 |
Clé InChI |
BIYNFMKJJNFRCY-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCNCC(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate](/img/structure/B13879033.png)

![2-(4-Bromophenyl)furo[3,2-b]pyridine](/img/structure/B13879046.png)


![Tert-butyl 3-[(3-ethoxy-3-oxopropyl)amino]azetidine-1-carboxylate](/img/structure/B13879053.png)

![N-[4-bromo-3-(hydroxymethyl)phenyl]methanesulfonamide](/img/structure/B13879066.png)


![5-[[5-(4-Chlorophenyl)-4-(3-methoxypropyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1-phenyltetrazole](/img/structure/B13879075.png)



